1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the triazole ring
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3-methyl-1H-1,2,4-triazole.
Reaction Conditions: The reaction between 2,4-difluoroaniline and 3-methyl-1H-1,2,4-triazole is carried out in the presence of a suitable catalyst and solvent. Common solvents include toluene or dimethylformamide (DMF), and catalysts such as potassium carbonate (K2CO3) are often used.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions on the phenyl ring. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal agent, similar to fluconazole, which also contains a triazole ring.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: It is used in proteomics research as a chaotropic agent, which helps in solubilizing and denaturing proteins for analysis.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Pathways Involved: The inhibition of ergosterol biosynthesis affects the sterol pathway, which is crucial for maintaining cell membrane structure and function in fungi.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds:
Fluconazole: Both compounds contain a triazole ring and are studied for their antifungal properties.
1-(2,4-Difluorophenyl)piperazine: This compound also contains a difluorophenyl group but differs in its core structure.
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound has a similar difluorophenyl group but a different triazole derivative.
Properties
Molecular Formula |
C9H8F2N4 |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8F2N4/c1-5-13-9(12)15(14-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
DSPKRCCTVSTECI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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